molecular formula C19H24N4O2 B7543920 1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

Cat. No.: B7543920
M. Wt: 340.4 g/mol
InChI Key: LNIHBRMQPJJWLI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a methoxyphenyl group, a piperidinyl group, and a pyridinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of 4-methoxybenzaldehyde with appropriate reagents.

    Piperidinyl and Pyridinyl Integration: The next step involves the introduction of the piperidinyl and pyridinyl groups. This can be achieved through nucleophilic substitution reactions where the piperidinyl group is attached to the pyridinyl ring.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro derivatives of the compound can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance its binding affinity, while the piperidinyl and pyridinyl groups contribute to its overall stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with similar structural features but different functional groups.

    1-(4-Methoxyphenyl)-3-(pyridin-4-yl)urea: Lacks the piperidinyl group, making it less versatile in certain applications.

Uniqueness: 1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-7-5-16(6-8-17)22-19(24)21-14-15-9-10-20-18(13-15)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIHBRMQPJJWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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